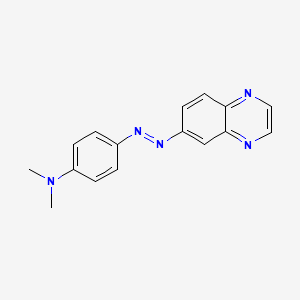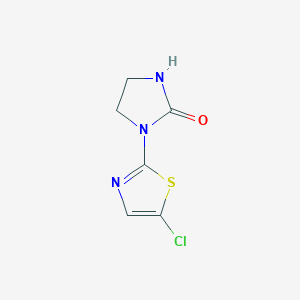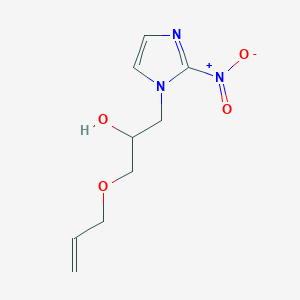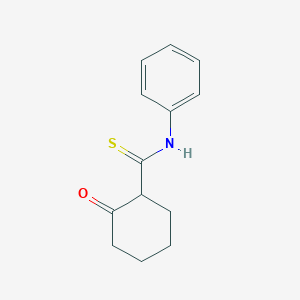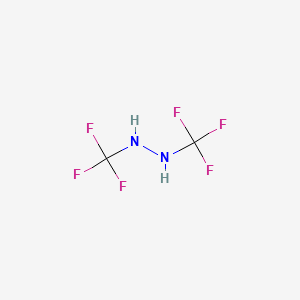
3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione: is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclobutene ring with two tert-butylamino groups attached at the 3 and 4 positions, and two carbonyl groups at the 1 and 2 positions. Its molecular formula is C12H20N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Cyclobutene-1,2-dione+2tert-butylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
3,4-Dianilinocyclobut-3-ene-1,2-dione: This compound has phenylamino groups instead of tert-butylamino groups.
3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione: This compound features benzylamino groups.
Uniqueness: 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of tert-butylamino groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
21647-16-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3,4-bis(tert-butylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)13-7-8(10(16)9(7)15)14-12(4,5)6/h13-14H,1-6H3 |
InChI Key |
ITNLSWLRFRBZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C(=O)C1=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
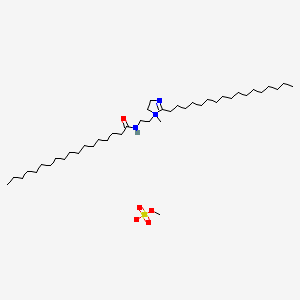
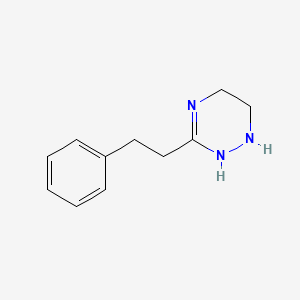
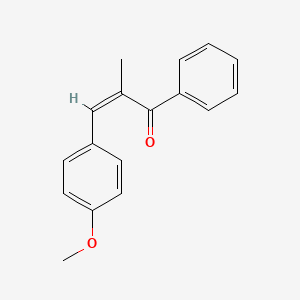
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
